molecular formula C12H15N3 B3021073 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 91642-97-6

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3021073
CAS No.: 91642-97-6
M. Wt: 201.27 g/mol
InChI Key: HCFCJMAWRYDNBB-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, which contributes to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with diketones or their equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 1-phenyl-3-methyl-5-pyrazolone
  • 1,3-dimethyl-5-pyrazolone

Uniqueness

3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and interaction with molecular targets. This structural variation can lead to differences in biological activity and chemical properties compared to similar compounds .

Properties

IUPAC Name

5-ethyl-4-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-11-9(2)12(13)15(14-11)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFCJMAWRYDNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356424
Record name 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91642-97-6
Record name 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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